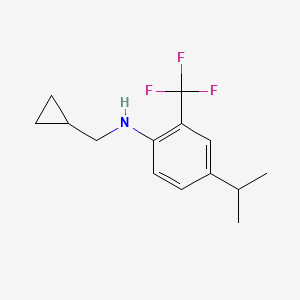
3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine” is a chemical compound with the molecular formula C8H13N3O2 . It has an average mass of 183.208 Da and a monoisotopic mass of 183.100784 Da . This compound is also known by its IUPAC name, 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been used due to the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure is doubly unsaturated .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C8H13N3O2, an average mass of 183.208 Da, and a monoisotopic mass of 183.100784 Da .Applications De Recherche Scientifique
Synthesis and Optical Properties of Antipyrine Derivatives
Antipyrine derivatives, closely related to 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine, have been synthesized and their optical properties studied. These derivatives exhibit significant absorption in the UV region, attributed to π→π* and n→π* transitions, suggesting potential applications in materials science, specifically in optical devices and coatings. The study emphasizes the amorphous nature of these compounds and their thin film applications, highlighting their utility in developing advanced materials with tailored optical properties (El-Ghamaz et al., 2017).
High Yielding Synthesis of Heterocyclic β-Substituted Alanine Derivatives
Another significant application involves the high-yielding synthesis of heterocyclic β-substituted alanine derivatives, including those similar to this compound. These compounds are synthesized via Michael addition, showcasing a method for producing these derivatives efficiently. This synthesis route opens up possibilities for generating a wide range of compounds for further exploration in pharmaceuticals and agrochemicals (Ferreira et al., 1999).
Role in Plant Biochemistry
This compound derivatives are part of a group of heterocyclic β-substituted α-alanines found in plants. These non-protein amino acids play crucial roles in plant biochemistry, including defense mechanisms and stress responses. Their study can provide insights into plant physiology and the development of novel agricultural strategies (Xiao-nin, 2013).
Applications in Metal-Organic Frameworks (MOFs)
Research into metal-organic frameworks (MOFs) utilizing derivatives of this compound has shown promising results in gas separation technologies, especially for CO2 selectivity. This application is critical in addressing environmental challenges, such as carbon capture and storage, showcasing the compound's utility in sustainable technology development (Stylianou et al., 2011).
Anticancer Activity
Lastly, the synthesis of new heterocyclic compounds based on this compound has revealed potential anticancer activities. These findings underscore the importance of these derivatives in medicinal chemistry, offering a pathway to developing novel anticancer agents. The exploration of these compounds' mechanisms of action and efficacy against various cancer types is a promising area of future research (Metwally et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets within these pathogens.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth or survival of the pathogens .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , indicating that the compound may exert similar effects.
Propriétés
IUPAC Name |
2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHFPVATVWMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
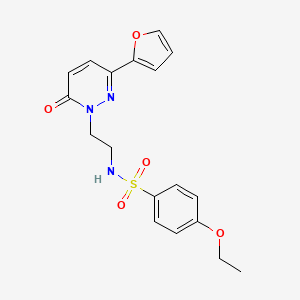
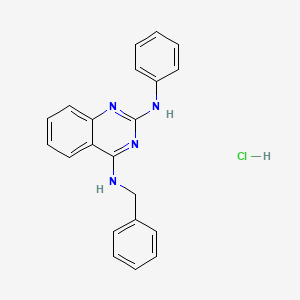
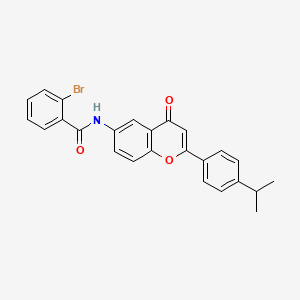
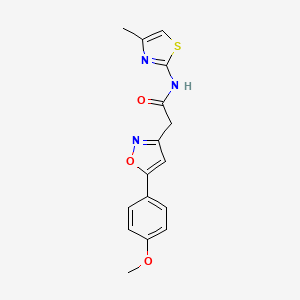
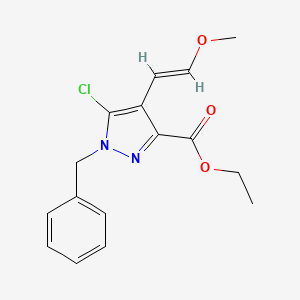
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)
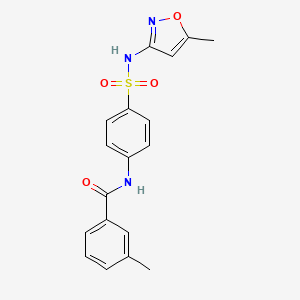
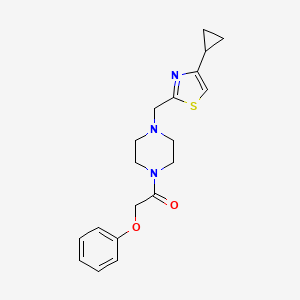

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)
